molecular formula C17H12N4O2 B2643902 N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795297-83-4

N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2643902
CAS No.: 1795297-83-4
M. Wt: 304.309
InChI Key: CCRAYCNKDRAKMJ-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide is a complex heterocyclic compound that features both benzimidazole and oxazole moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide typically involves the formation of the benzimidazole and oxazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of N-heterocyclic carbenes as catalysts for the synthesis of trisubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzimidazole or oxazole rings.

Scientific Research Applications

N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase-8, which plays a role in cell cycle regulation and cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide is unique due to the presence of both benzimidazole and oxazole rings, which confer a combination of chemical stability and biological activity. This duality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c22-15(21-17-19-12-8-4-5-9-13(12)20-17)16-18-10-14(23-16)11-6-2-1-3-7-11/h1-10H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRAYCNKDRAKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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